4-Chloro-2-fluoroaniline
Overview
Description
4-Chloro-2-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is a clear, slightly yellow to orange-brown liquid with a molecular weight of 145.56 g/mol .
Mechanism of Action
Target of Action
It’s known that aniline compounds often interact with various enzymes and receptors in the body .
Mode of Action
Aniline compounds typically interact with their targets through various chemical reactions, often involving the amino group .
Biochemical Pathways
Aniline compounds are known to be involved in a variety of biochemical reactions, often acting as precursors in the synthesis of many complex organic compounds .
Pharmacokinetics
It’s known that aniline compounds are generally well-absorbed and can be metabolized in the body, primarily by hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
Aniline compounds can have various effects depending on their specific chemical structure and the biological context in which they are used .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-fluoroaniline. For example, temperature and pH can affect the stability and reactivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoroaniline can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of 4-chloro-2-fluoronitrobenzene, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as iron powder or tin in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of 4-chloroaniline using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form 4-chloro-2-fluorobenzene.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder or tin in hydrochloric acid are commonly used.
Substitution: Reagents like sodium hydride and methanesulfonyl chloride are often employed.
Major Products Formed:
Oxidation: 4-Chloro-2-fluoronitrobenzene.
Reduction: 4-Chloro-2-fluorobenzene.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Fluoroaniline
- 4-Fluoroaniline
- 3-Chloro-4-fluoroaniline
- 4-Chloro-3-fluoroaniline
Comparison: 4-Chloro-2-fluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
4-chloro-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDTBRRIBJILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206666 | |
Record name | 4-Chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57946-56-2 | |
Record name | 4-Chloro-2-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57946-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic pathways for 4-Chloro-2-fluoroaniline?
A1: this compound can be synthesized through several routes. One method uses 2-fluoroaniline as a starting material, involving acylation, chlorination, and hydrolysis steps to achieve the desired product []. Another approach utilizes N-chlorosuccinimide (NCS) to chloridize 2-fluoroaniline, achieving a yield of 80% []. This intermediate can be further brominated using N-bromosuccinimide (NBS) to produce 2-bromo-4-chloro-6-fluoroaniline [].
Q2: Are there any applications of this compound in organic synthesis?
A2: Yes, this compound serves as a versatile building block in organic synthesis. For example, it acts as a precursor in the synthesis of 4-chloro-2-fluorophenyl hydrazine, a crucial intermediate in various chemical processes. This synthesis involves diazotization and reduction reactions, resulting in a product yield of approximately 87.1% []. Additionally, it serves as a starting material for synthesizing racemic α,α-diaminocarboxylic ester derivatives by reacting with methyl or ethyl α-azidoglycinate [].
Q3: Has this compound been identified in natural sources?
A3: Interestingly, this compound has been identified as a constituent in the benzene/ethanol extractives of Cinnamomum camphora wood []. This finding suggests potential applications in biomedicine, although further research is needed to explore these possibilities.
Q4: What analytical techniques are employed to characterize this compound?
A4: Researchers utilize various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is commonly used to determine the functional groups present in the molecule []. Further structural insights can be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and potentially mass spectrometry []. Additionally, computational methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations can be employed to analyze vibrational frequencies and optimize molecular geometry [].
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